molecular formula C14H19N5OS B2985177 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201615-92-9

6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2985177
CAS No.: 2201615-92-9
M. Wt: 305.4
InChI Key: RJROPWXGMQIBMX-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a thiadiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with appropriate electrophiles, such as carbon disulfide or sulfuryl chloride.

    Azetidine Ring Formation: The azetidine moiety is often introduced through cyclization reactions involving β-amino alcohols or β-amino acids with suitable leaving groups.

    Final Coupling: The final step involves coupling the azetidine-thiadiazole intermediate with the pyridazinone core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the azetidine ring or the pyridazinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions or with the aid of catalysts like palladium.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can lead to ring-opened amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and azetidine rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The pyridazinone core can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
  • 2-Tert-butyl-6-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
  • 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-3,4-dihydropyridazin-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the thiadiazole and azetidine rings provide unique interaction sites for biological targets.

Properties

IUPAC Name

6-tert-butyl-2-[[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-14(2,3)11-4-5-13(20)19(16-11)9-10-7-18(8-10)12-6-15-21-17-12/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJROPWXGMQIBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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